

# An In-depth Technical Guide to AF430 NHS Ester for Oligonucleotide Labeling

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## Compound of Interest

Compound Name: AF430 NHS ester

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This guide provides a comprehensive overview of **AF430 NHS ester**, a fluorescent dye used for labeling oligonucleotides. It covers the core properties of the dye, detailed protocols for labeling and purification, and the applications of the resulting fluorescently-labeled oligonucleotides in various research and diagnostic fields.

## Introduction to AF430 NHS Ester

**AF430 NHS ester** is a bright, hydrophilic fluorescent dye belonging to the coumarin family.<sup>[1]</sup> It is characterized by its excitation in the violet-blue region of the spectrum and emission in the green-yellow region, with a notably large Stokes shift.<sup>[1]</sup> The N-hydroxysuccinimidyl (NHS) ester functional group makes it highly reactive towards primary and secondary aliphatic amines, enabling efficient covalent labeling of amine-modified oligonucleotides.<sup>[2][3]</sup> AF430-labeled oligonucleotides are valuable tools in a variety of applications, including fluorescence in situ hybridization (FISH), flow cytometry, and cellular imaging.<sup>[4][5][6]</sup>

## Core Properties of AF430 NHS Ester

The photophysical and chemical properties of **AF430 NHS ester** are crucial for its application in fluorescence-based assays. Key quantitative data are summarized in the table below.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	430 nm	[1]
Emission Maximum ( $\lambda_{em}$ )	542 nm	[1]
Molar Extinction Coefficient ( $\epsilon$ )	15,955 $\text{cm}^{-1}\text{M}^{-1}$	
Fluorescence Quantum Yield ( $\Phi$ )	0.23	
Molecular Weight	701.75 g/mol	
Solubility	Good in water, DMF, DMSO	
Reactive Group	N-hydroxysuccinimidyl (NHS) ester	
Target Functional Group	Primary and secondary amines	[2][3]

## Experimental Protocols

This protocol describes the covalent conjugation of **AF430 NHS ester** to an oligonucleotide containing a primary amine modification (e.g., at the 5' or 3' terminus).

Materials:

- Amino-modified oligonucleotide
- **AF430 NHS ester**
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Conjugation buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5[2][3]
- Nuclease-free water
- Microcentrifuge tubes
- Vortexer and centrifuge

## Procedure:

- **Oligonucleotide Preparation:** Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM.<sup>[2]</sup> If the oligonucleotide is in a buffer containing primary amines (e.g., Tris), it must be desalted or precipitated prior to labeling.<sup>[7]</sup>
- **AF430 NHS Ester Solution Preparation:** Immediately before use, dissolve the **AF430 NHS ester** in anhydrous DMSO or DMF to a concentration of approximately 10-14 mM.<sup>[2]</sup><sup>[7]</sup> It is crucial to minimize exposure of the NHS ester to moisture to prevent hydrolysis.<sup>[2]</sup>
- **Conjugation Reaction:** Add a 5-10 fold molar excess of the dissolved **AF430 NHS ester** to the oligonucleotide solution.<sup>[8]</sup> Vortex the mixture gently and incubate for at least 2 hours at room temperature, protected from light.<sup>[2]</sup><sup>[8]</sup> For convenience, the reaction can be left overnight.<sup>[8]</sup>
- **Quenching the Reaction (Optional):** The reaction can be quenched by adding a final concentration of 50-100 mM Tris-HCl or glycine, pH 7.4, and incubating for 10-15 minutes at room temperature.

Purification is essential to remove unconjugated dye and unlabeled oligonucleotides, which can interfere with downstream applications.<sup>[9]</sup> High-performance liquid chromatography (HPLC) is a highly effective method for this purpose.<sup>[9]</sup><sup>[10]</sup>

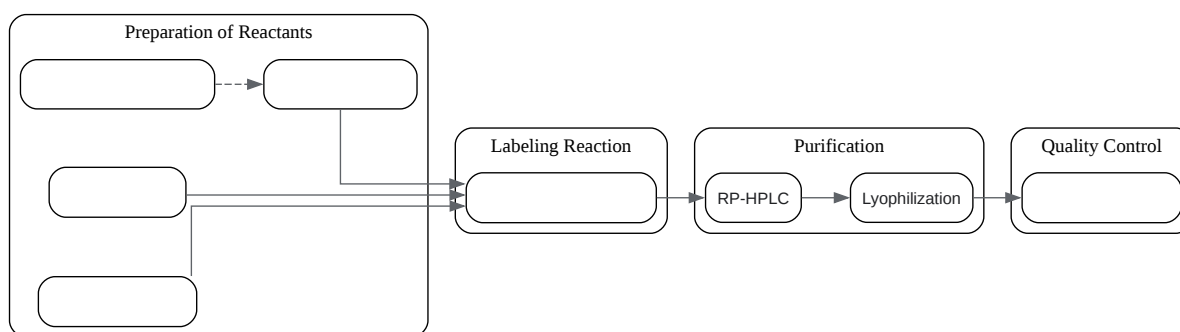
## Materials:

- Crude labeling reaction mixture
- Reverse-phase HPLC (RP-HPLC) system with a UV detector
- C8 or C18 HPLC column<sup>[11]</sup>
- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
- Mobile Phase B: Acetonitrile
- Lyophilizer

## Procedure:

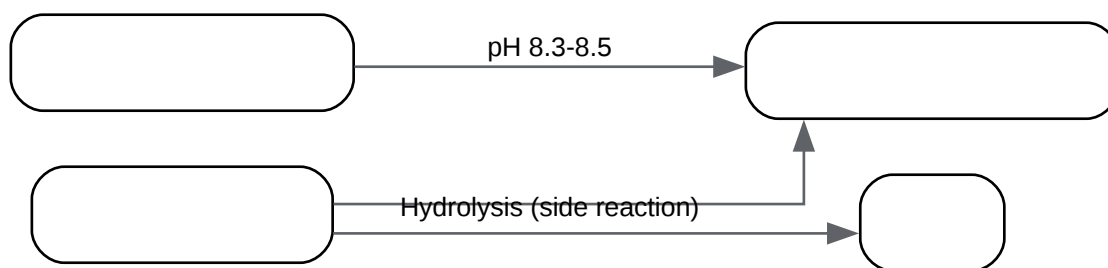
- **Sample Preparation:** Dilute the crude labeling reaction mixture with Mobile Phase A.
- **HPLC Separation:** Inject the sample onto the equilibrated C8 or C18 column. Elute the components using a linear gradient of acetonitrile (Mobile Phase B) in 0.1 M TEAA (Mobile Phase A). A typical gradient is 5-95% acetonitrile over 30 minutes.<sup>[11]</sup>
- **Fraction Collection:** Monitor the elution profile at 260 nm (for oligonucleotide) and 430 nm (for AF430 dye).<sup>[11]</sup> The first major peak absorbing at both wavelengths is typically the desired labeled oligonucleotide. Collect the corresponding fractions. Unconjugated dye will elute later and will have a much lower 260/430 nm absorbance ratio.<sup>[11]</sup>
- **Desalting and Lyophilization:** Pool the fractions containing the purified labeled oligonucleotide. Remove the volatile TEAA and acetonitrile by lyophilization.
- **Quality Control:** Resuspend the purified, labeled oligonucleotide in nuclease-free water. Determine the final concentration and labeling efficiency by measuring the absorbance at 260 nm and 430 nm.

## Visualizations



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Caption: Experimental workflow for oligonucleotide labeling.



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Caption: **AF430 NHS ester** reaction with an amino-modified oligonucleotide.

## Applications of AF430-Labeled Oligonucleotides

AF430-labeled oligonucleotides are versatile tools in molecular biology and diagnostics. Their bright fluorescence and hydrophilic nature make them suitable for a range of applications.

- **Fluorescence In Situ Hybridization (FISH):** Labeled oligonucleotides are used as probes to detect and localize specific DNA or RNA sequences within cells and tissues.<sup>[5][6][12]</sup> This is crucial for cytogenetic studies, gene expression analysis, and the diagnosis of chromosomal abnormalities.<sup>[12][13]</sup>
- **Flow Cytometry:** In flow cytometry, fluorescently labeled oligonucleotides can be used to identify and sort cells based on the presence of specific intracellular or surface-bound nucleic acid sequences.<sup>[4][14]</sup>
- **Cellular Imaging:** The high photostability of AF430 makes it suitable for various microscopy techniques, including confocal and super-resolution microscopy, to visualize the localization and dynamics of specific nucleic acids in living cells.<sup>[1]</sup>
- **FRET-Based Assays:** The spectral properties of AF430 make it a suitable donor or acceptor in Förster Resonance Energy Transfer (FRET) experiments to study molecular interactions and conformational changes.<sup>[1]</sup>

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